phosphono 2-hydroxy-3-phosphonooxypropanoate

Descripción general

Descripción

phosphono 2-hydroxy-3-phosphonooxypropanoate is a three-carbon organic molecule with the molecular formula C3H8O10P2. It is a crucial metabolic intermediate in both glycolysis during respiration and the Calvin cycle during photosynthesis. This compound plays a significant role in the energy production processes of living organisms by participating in the conversion of glyceraldehyde 3-phosphate to 3-phosphoglycerate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: phosphono 2-hydroxy-3-phosphonooxypropanoate is synthesized through the oxidation of glyceraldehyde 3-phosphate. The reaction is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase, which facilitates the conversion of the aldehyde group into a carboxylic acid group, forming an acyl phosphate bond . This reaction requires the presence of nicotinamide adenine dinucleotide (NAD+) and inorganic phosphate (Pi).

Industrial Production Methods: Industrial production of glyceric acid 1,3-biphosphate typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzyme glyceraldehyde-3-phosphate dehydrogenase, thereby increasing the yield of glyceric acid 1,3-biphosphate .

Análisis De Reacciones Químicas

Types of Reactions: phosphono 2-hydroxy-3-phosphonooxypropanoate undergoes several types of chemical reactions, including:

Oxidation: Conversion to 3-phosphoglycerate.

Reduction: Conversion back to glyceraldehyde 3-phosphate.

Phosphorylation: Formation of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).

Common Reagents and Conditions:

Oxidation: Requires NAD+ and the enzyme glyceraldehyde-3-phosphate dehydrogenase.

Reduction: Requires NADH and the enzyme phosphoglycerate kinase.

Phosphorylation: Requires ADP and the enzyme phosphoglycerate kinase.

Major Products:

3-Phosphoglycerate: Formed during glycolysis.

Adenosine triphosphate (ATP): Formed during the phosphorylation reaction.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Phosphono 2-hydroxy-3-phosphonooxypropanoate has been utilized in several research domains:

- Biochemistry :

- Agricultural Science :

- Environmental Science :

Medical Applications

This compound has shown promise in medicinal chemistry:

- Antiviral Research :

- Pharmaceutical Development :

Data Table: Summary of Applications

Mecanismo De Acción

phosphono 2-hydroxy-3-phosphonooxypropanoate exerts its effects primarily through its role as a metabolic intermediate. It participates in the glycolytic pathway by facilitating the transfer of a phosphate group to ADP, forming ATP. This process is catalyzed by the enzyme phosphoglycerate kinase. The high-energy acyl phosphate bond in glyceric acid 1,3-biphosphate is crucial for the production of ATP, which is the primary energy currency of the cell .

Comparación Con Compuestos Similares

Glycerate 3-phosphate: Another intermediate in glycolysis.

Glyceraldehyde 3-phosphate: Precursor to glyceric acid 1,3-biphosphate.

2,3-Bisphosphoglycerate: An intermediate in the glycolytic pathway.

Uniqueness: phosphono 2-hydroxy-3-phosphonooxypropanoate is unique due to its dual role in both glycolysis and the Calvin cycle. Its ability to participate in the formation of ATP through substrate-level phosphorylation distinguishes it from other similar compounds .

Actividad Biológica

Introduction

Phosphono 2-hydroxy-3-phosphonooxypropanoate, also known as (2R)-2-hydroxy-3-phosphonooxypropanoic acid or D-glycerate 3-phosphate, is a phosphonate compound with significant biological relevance. This article delves into its biological activities, mechanisms of action, and potential applications in various fields.

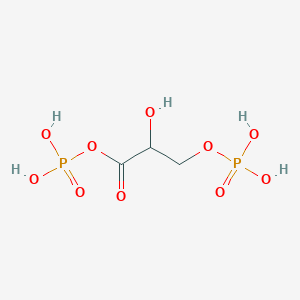

Chemical Structure and Properties

This compound is characterized by the presence of two phosphonate groups, which contribute to its biochemical functionality. The chemical structure can be represented as follows:

This compound is soluble in water and exhibits a high degree of polarity due to its phosphonate groups, which are crucial for its interaction with biological molecules.

Enzymatic Interactions

- Inhibition of Enzymes : this compound has been shown to inhibit key enzymes in metabolic pathways. For instance, it acts as a competitive inhibitor of D-glycerate kinase, which is involved in the glycolytic pathway. This inhibition can lead to altered metabolic flux in cells, affecting energy production and biosynthesis.

- Substrate for Enzymatic Reactions : This compound can also serve as a substrate for various enzymes. Its structure allows it to participate in phosphorylation reactions, which are vital for cellular signaling and energy transfer.

Case Study 1: Metabolic Regulation in Bacteria

A study investigated the role of this compound in Escherichia coli metabolism. The findings indicated that this compound influences the balance between glycolysis and gluconeogenesis by modulating enzyme activity:

- Experimental Setup : E. coli cultures were supplemented with varying concentrations of the compound.

- Results : Increased concentrations led to a significant decrease in glycolytic enzyme activity, suggesting a shift towards gluconeogenesis.

- : The compound plays a regulatory role in bacterial metabolism, potentially impacting growth rates under different nutritional conditions.

Case Study 2: Anticancer Potential

Research has explored the potential of this compound as an anticancer agent:

- Experimental Design : Cancer cell lines were treated with the compound to assess its cytotoxic effects.

- Results : The compound exhibited dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.

- Mechanism : It was found to induce oxidative stress within cancer cells, leading to programmed cell death.

Table of Biological Activities

The biological activity of this compound can be attributed to its ability to mimic phosphate groups in biochemical reactions. This mimicry allows it to interfere with normal enzymatic functions:

- Competitive Inhibition : By resembling natural substrates, it competes for binding sites on enzymes, thereby inhibiting their activity.

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Propiedades

IUPAC Name |

phosphono 2-hydroxy-3-phosphonooxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQLQCAXBUHEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941636 | |

| Record name | 1,3-Bisphosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1981-49-3 | |

| Record name | 1,3-Bisphosphoglycerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerate 1,3-biphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bisphosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.